4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14N2O5S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-methyl-5-nitroaniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonation: The nitrated product is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include continuous flow reactors and batch reactors, which allow for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-nitrophenyl)benzenesulfonamide
- 4-methoxy-N-(2-methoxybenzyl)benzenesulfonamide
- N-(2-methyl-4-nitrophenyl)-benzenesulfonamide
- N-(2,4-dimethyl-5-nitrophenyl)benzenesulfonamide
Uniqueness
4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups on the aromatic ring enhances its reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-10-4-5-12(17(18)19)9-14(10)16-23(20,21)13-6-7-15(22-3)11(2)8-13/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWJGPCVGCFBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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